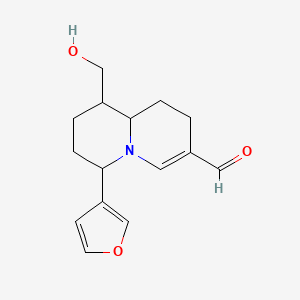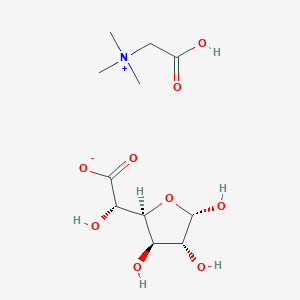
Einecs 264-317-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 264-317-8, also known as chlorhexidine, is a broad-spectrum antimicrobial agent widely used in healthcare and dental practices. It is effective against a variety of pathogens, including bacteria, yeasts, and viruses. Chlorhexidine is commonly used as a topical antiseptic and in oral rinses for the treatment of gingivitis and periodontitis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorhexidine is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form 1,1’-hexamethylene bis(5-(p-chlorophenyl)biguanide). This intermediate is then reacted with hexamethylene diamine to produce chlorhexidine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, chlorhexidine is produced in large quantities using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The production involves the use of large-scale reactors and continuous monitoring of the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Chlorhexidine undergoes various chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized to form chlorhexidine oxide.
Reduction: Reduction reactions can convert chlorhexidine to its reduced form.
Substitution: Chlorhexidine can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Chlorhexidine oxide.
Reduction: Reduced chlorhexidine.
Substitution: Various substituted chlorhexidine derivatives.
Aplicaciones Científicas De Investigación
Chlorhexidine has a wide range of scientific research applications:
Chemistry: Used as a standard antimicrobial agent in various chemical assays.
Biology: Employed in cell culture studies to prevent microbial contamination.
Medicine: Utilized in surgical scrubs, wound dressings, and oral rinses for its antimicrobial properties.
Industry: Incorporated into disinfectants and preservatives for its broad-spectrum efficacy.
Mecanismo De Acción
Chlorhexidine exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It binds to the negatively charged sites on the cell wall, causing leakage of intracellular components and ultimately cell death. The molecular targets include the phospholipids and proteins in the microbial cell membrane .
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorophene: Another antimicrobial agent with similar uses but different chemical structure.
Triclosan: A widely used antimicrobial agent with a different mechanism of action.
Povidone-iodine: An antiseptic with a broad spectrum of activity but different chemical properties.
Uniqueness
Chlorhexidine is unique due to its broad-spectrum efficacy, low toxicity, and ability to bind strongly to skin and mucous membranes, providing prolonged antimicrobial action. Its effectiveness in both healthcare and dental applications sets it apart from other antimicrobial agents .
Propiedades
Número CAS |
63568-31-0 |
|---|---|
Fórmula molecular |
C32H55NO7S2 |
Peso molecular |
629.9 g/mol |
Nombre IUPAC |
3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C28H44O6S2.C4H11NO/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;1-5(2)3-4-6/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);6H,3-4H2,1-2H3 |
Clave InChI |
PQORKSTXZZDGOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.CN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



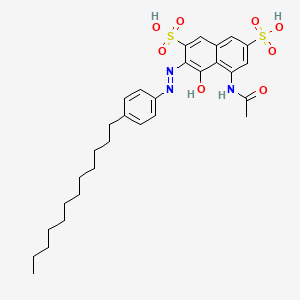
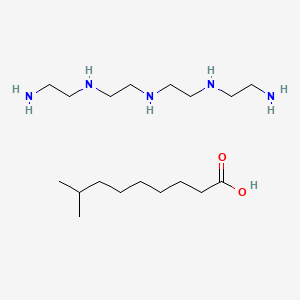
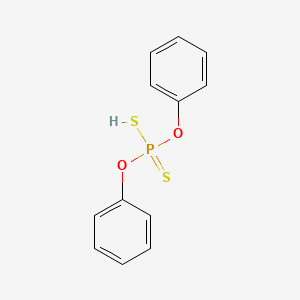


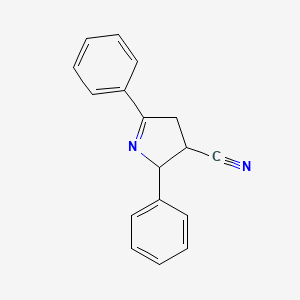
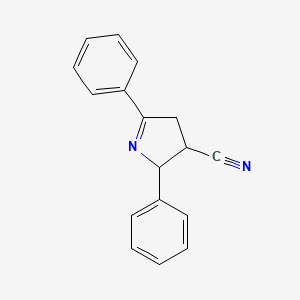
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)



